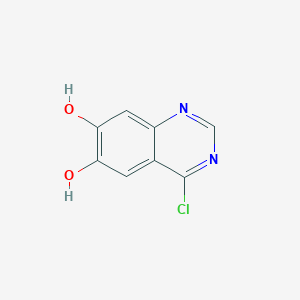

4-Chloroquinazoline-6,7-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloroquinazoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQTWJOLTBKYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695040 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145671-36-8 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloroquinazoline-6,7-diol

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this esteemed class of molecules, this compound emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the highly reactive 4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), and the catechol moiety at the 6 and 7-positions, offering a handle for further derivatization or interaction with biological targets.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. While comprehensive experimental data for this compound is not extensively reported in the literature, a profile can be constructed from supplier data and by analogy to closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1145671-36-8 | [5][6][7] |

| Molecular Formula | C₈H₅ClN₂O₂ | [5][6][7] |

| Molecular Weight | 196.59 g/mol | [6][8] |

| Appearance | Yellow to brown solid | [9] |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature or 2-8°C, under inert atmosphere | [6] |

| Topological Polar Surface Area | 66.2 Ų | [8] |

| XLogP3 | 1.8 | [8] |

Spectroscopic Characterization (Predicted and Inferred)

-

¹H NMR: The spectrum would likely show two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions of the quinazoline ring. Another singlet would be expected for the proton at the C2 position. The hydroxyl protons of the diol would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would display signals for the eight unique carbon atoms of the quinazoline core. The carbons bearing the hydroxyl groups (C6 and C7) would be shifted downfield, and the carbon attached to the chlorine atom (C4) would also be readily identifiable.

-

IR Spectroscopy: The infrared spectrum would be characterized by O-H stretching vibrations from the diol moiety, likely appearing as a broad band. Aromatic C-H and C=C/C=N stretching bands would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound: A Plausible Synthetic Approach

A specific, peer-reviewed synthesis of this compound is not prominently documented. However, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of analogous quinazoline derivatives.[14] The most logical approach involves the initial construction of the corresponding quinazolin-4-one, followed by chlorination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Quinazolin-4-one Formation: The synthesis would likely commence from a suitably protected 4,5-dihydroxy-2-aminobenzoic acid derivative. A common method for forming the quinazolinone ring is through condensation with formamide or formamidine acetate at elevated temperatures.[14] The hydroxyl groups would need to be protected, for example, as methoxy or benzyloxy ethers, to prevent unwanted side reactions.

-

Chlorination: The resulting 6,7-dialkoxyquinazolin-4-one would then undergo chlorination to introduce the reactive chloro group at the 4-position. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[14]

-

Deprotection: The final step would involve the deprotection of the hydroxyl groups. For instance, if methoxy groups are used as protecting groups, they can be cleaved using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the desired this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dominated by the interplay of its chloro and diol functionalities.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This high reactivity makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols.[15][16][17]

The reaction with amines to form 4-aminoquinazoline derivatives is particularly significant in medicinal chemistry, as the 4-anilinoquinazoline scaffold is a key feature of many kinase inhibitors.[4][18] The SNAr reaction at C4 is generally regioselective and proceeds under milder conditions compared to substitution at the C2 position.[17][19]

Caption: General mechanism of SNAr at the 4-position of the quinazoline ring.

Reactivity of the Catechol Moiety

The 6,7-diol (catechol) group offers additional opportunities for chemical modification.

-

Alkylation/Acylation: The hydroxyl groups can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modulate the solubility and pharmacokinetic properties of the final compound.

-

Oxidation: Catechols can be oxidized to the corresponding ortho-quinones.[20] This transformation can be relevant in the context of biological activity, as quinones are known to be reactive species.

-

Cyclization Reactions: Catechols can participate in various cyclization reactions to form other heterocyclic systems, such as benzoxazoles.[21]

-

Metal Chelation: The vicinal diol arrangement allows for the chelation of metal ions, a property that can be exploited in various applications.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after building block in the design and synthesis of novel therapeutic agents.

Kinase Inhibitors for Cancer Therapy

The quinazoline scaffold is central to the design of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[4][22][23] The 4-anilinoquinazoline moiety is a well-established pharmacophore that binds to the ATP-binding site of the EGFR kinase domain. A recent study has specifically highlighted the potential of '4-aminoquinazoline-6,7-diol' derivatives as enhanced EGFR inhibitors for lung cancer therapy.[24] The catechol group can form additional hydrogen bonds with the receptor, potentially increasing binding affinity and selectivity.

A Key Component in Proteolysis Targeting Chimeras (PROTACs)

The emergence of PROTACs as a novel therapeutic modality has opened up new avenues for the application of versatile chemical building blocks.[25][26][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.

This compound is an ideal starting material for the synthesis of the target protein-binding ligand. The 4-chloro group allows for the attachment of the linker, while the catechol moiety can be derivatized to interact with the target protein. One of the commercial suppliers of this compound explicitly lists it under "Protein Degrader Building Blocks," underscoring its relevance in this field.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. angenechemical.com [angenechemical.com]

- 9. This compound | 1145671-36-8 [amp.chemicalbook.com]

- 10. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-CHLORO-6-HYDROXYQUINAZOLINE(848438-50-6) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. acgpubs.org [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04883F [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 26. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Quinazoline Scaffold in Modern Oncology

An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8): A Cornerstone Intermediate for Targeted Therapeutics

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with protein kinase active sites have made it a cornerstone of modern targeted cancer therapy.[1][2] Numerous drugs approved by the U.S. Food and Drug Administration (FDA), including gefitinib, erlotinib, and lapatinib, are built upon this core structure.[3] These agents primarily function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation and survival.[4][5]

Within this critical class of molecules, This compound emerges as a pivotal synthetic intermediate. Its strategic design incorporates two key features: a highly reactive chlorine atom at the C4 position, prime for nucleophilic displacement, and hydroxyl groups at the C6 and C7 positions, which are known to be crucial for anchoring within the ATP-binding pocket of kinases like EGFR.[4][6] This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals, detailing its properties, synthesis, reactivity, and central role in the generation of potent kinase inhibitors.

Physicochemical and Structural Properties

This compound is a heterocyclic organic compound whose utility is defined by its chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1145671-36-8 | [7][8] |

| Molecular Formula | C₈H₅ClN₂O₂ | [9][10] |

| Molecular Weight | 196.59 g/mol | [7][8] |

| Appearance | Yellow to brown solid | [11] |

| Purity | Typically ≥95-98% (commercial) | [9][11] |

| Topological Polar Surface Area | 66.2 Ų | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Canonical SMILES | C1=C(C=C2C(=C1O)C(=NC=N2)Cl)O | [10] |

The Quinazoline Core in Kinase Inhibition: Targeting the EGFR Pathway

The therapeutic efficacy of quinazoline derivatives in oncology is overwhelmingly linked to their ability to inhibit protein kinases, particularly EGFR.[12] Overexpression or activating mutations of EGFR lead to the persistent activation of downstream pro-survival signaling cascades, chiefly the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[4][6]

Quinazoline-based inhibitors function as ATP mimetics, occupying the ATP-binding site in the catalytic domain of the EGFR kinase. The structure-activity relationship (SAR) for this class is well-established:

-

The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, typically interacting with a key methionine residue (Met793 in EGFR) in the hinge region of the kinase.[13]

-

An anilino group at the C4 position is critical for high-affinity binding, extending into a hydrophobic pocket of the active site.[14]

-

Substituents at the C6 and C7 positions provide additional interactions and modulate solubility and potency. The diol functionality of the topic compound, or its common synthetic precursor the dimethoxy group, are known to enhance binding affinity.[4][15]

The 4-chloro group on the title compound is not part of the final pharmacophore; rather, it is the essential reactive handle that allows for the facile introduction of the crucial C4-anilino side chain.

Canonical EGFR Signaling Pathway

The following diagram illustrates the principal signaling cascades downstream of EGFR that are targeted by quinazoline-based inhibitors.

Caption: EGFR signaling pathways leading to cell proliferation and survival.

Synthesis and Reactivity: A Step-by-Step Approach

This compound is not typically synthesized directly in its diol form due to the reactivity of the free hydroxyl groups. The common and field-proven strategy involves a protected route, using methoxy groups, which are later cleaved to yield the final diol. This approach ensures higher yields and cleaner reactions.

Representative Synthetic Workflow

The diagram below outlines the logical flow from a substituted benzoic acid to the final reactive intermediate.

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established syntheses of structurally analogous quinazolines.[15][16] Researchers must ensure all steps are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).

-

Add an excess of formamide (approx. 10 volumes).

-

Heat the mixture to 160-180 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Add water to the flask to fully precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-white solid.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (approx. 10-15 volumes).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) dropwise.

-

Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The suspension should become a clear solution.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Azeotrope the residue with toluene (2x) to remove any remaining thionyl chloride.

-

The resulting crude solid is taken up in dichloromethane (DCM) and washed carefully with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-chloro-6,7-dimethoxyquinazoline.[16]

Step 3: Demethylation to this compound

-

Dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add boron tribromide (BBr₃) (2.5-3.0 eq), typically as a 1M solution in DCM, dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and methanol.

-

Stir for 1 hour, then concentrate the mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound.

Application in the Synthesis of Bioactive EGFR Inhibitors

The primary utility of this compound is its role as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions.[17] The electron-withdrawing nature of the quinazoline ring system activates the C4 position, allowing the chlorine atom to be readily displaced by nucleophiles, most notably substituted anilines, to forge the final inhibitors.[14]

Workflow for SₙAr Reaction

Caption: General workflow for synthesizing EGFR inhibitors.

Detailed Experimental Protocol (Representative)

-

In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.

-

Add the desired substituted aniline (1.1 eq).

-

Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours.

-

Monitor the reaction by TLC. The formation of the product is often accompanied by the precipitation of its hydrochloride salt.

-

After completion, cool the reaction to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with the reaction solvent and then with diethyl ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization or by converting it to the free base using a mild base (e.g., NaHCO₃) followed by chromatographic purification.

Biological Activity of Derived Compounds

While this compound is an intermediate, the biological potency of the final compounds it helps create is well-documented. The table below summarizes the activity of representative 4-anilinoquinazoline derivatives with 6,7-hydroxyl or 6,7-methoxy substitutions, demonstrating the therapeutic potential unlocked by this core.

| Compound Structure | Target Kinase | IC₅₀ Value | Cell Line (Antiproliferative GI₅₀) | Source |

| 6,7-dimethoxy-4-(3-ethynylphenylamino)quinazoline | EGFR | 5 nM | - | [3] |

| 6,7-dimethoxy-4-anilino derivative | c-Met | 0.030 µM | - | [15] |

| 2-chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline | - | - | K-562 (Leukemia): 0.622 µM | [18] |

| '4-aminoquinazoline-6,7-diol' derivatives | EGFR | (Predicted High Affinity) | A431 (Lung Cancer): Predicted Vulnerability | [6] |

Conclusion

This compound (CAS: 1145671-36-8) is more than a mere catalog chemical; it is a strategically designed building block that provides a direct and efficient route to a class of highly potent and clinically relevant kinase inhibitors. Its value lies in the combination of a reactive C4-chloro handle for facile SₙAr coupling and the C6, C7-diol pattern essential for high-affinity binding to targets like EGFR. For drug discovery teams in oncology, mastering the synthesis and application of this intermediate is a key step toward developing next-generation targeted therapeutics to combat cancer.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. angenechemical.com [angenechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. aksci.com [aksci.com]

- 10. This compound | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound|CAS 1145671-36-8 [benchchem.com]

- 12. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-Chloroquinazoline-6,7-diol and its Derivatives: A Scaffold for Targeted Therapeutics

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its structural versatility allows for a wide array of substitutions, enabling the fine-tuning of pharmacological profiles for diverse therapeutic applications.[3] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4][5]

This guide focuses on a specific, highly promising derivative: 4-Chloroquinazoline-6,7-diol . The substitutions at the 6 and 7 positions are particularly significant, often conferring potent inhibitory activity against key enzymes in cellular signaling pathways, most notably protein kinases.[2][5] This document will provide an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of this compound and its close analogs, offering valuable insights for researchers and professionals in drug discovery and development.

Core Mechanism of Action: Inhibition of the EGFR Signaling Pathway

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs).[1] Among these, the Epidermal Growth Factor Receptor (EGFR) is a prominent target.[5][6] EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] In numerous cancers, its overexpression or mutation leads to aberrant signaling, driving tumor growth and metastasis.[6][7]

Derivatives of 4-aminoquinazoline-6,7-diol have been specifically investigated as potent EGFR inhibitors.[5][7] These compounds typically act as ATP-competitive inhibitors, binding to the catalytic site of the EGFR kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-oncogenic signaling cascades such as the RAS-RAF-MEK-ERK and AKT-PI3K-mTOR pathways.[7] The ultimate consequence of this inhibition is a halt in cell proliferation and an induction of apoptosis in cancer cells.

Caption: EGFR signaling pathway and point of inhibition.

Synthesis of 4-Chloroquinazoline Derivatives: A General Workflow

The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal chemistry. 4-Chloro-6,7-dimethoxyquinazoline, a closely related analog, serves as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib.[8] The synthesis of this compound would likely follow a similar path, starting with a suitably substituted anthranilic acid.

The general synthetic route involves two key steps:

-

Cyclization: The initial step is the condensation of a substituted 2-aminobenzoic acid with a source of a single carbon, such as formamide, to form the quinazolinone ring system.[8][9]

-

Chlorination: The resulting quinazolin-4-one is then chlorinated, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the 4-chloroquinazoline product.[8][10][11]

Caption: General synthesis of this compound.

Biological Evaluation: Key Experimental Protocols

To ascertain the biological activity of novel quinazoline derivatives, a series of in vitro assays are essential. These protocols provide quantitative data on the compound's efficacy and selectivity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[12] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[14] Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for a typical MTT cell viability assay.

Protocol 2: Kinase Inhibition Assay (General Outline)

To directly measure the inhibitory effect of a compound on a specific kinase like EGFR, a biochemical kinase assay is performed.

Step-by-Step Methodology:

-

Assay Preparation: Add the purified kinase (e.g., EGFR) to the wells of a microplate.

-

Compound Addition: Add the test compound at various concentrations. Include a known inhibitor as a positive control and a vehicle control.[14]

-

Pre-incubation: Pre-incubate the enzyme with the compounds for a specified time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a synthetic peptide) and ATP.

-

Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence/luminescence-based assays that measure ATP consumption.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 4-anilinoquinazoline derivatives, which share a similar core structure, against various cancer cell lines. This data highlights the potential of this class of compounds.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| DW-8 | HCT116 (Colon) | 8.50 | [15] |

| DW-8 | HT29 (Colon) | 5.80 | [15] |

| DW-8 | SW620 (Colon) | 6.15 | [15] |

| Compound 10b | HCT-116 (Colon) | 2.8 | [1] |

| Compound 10b | T98G (Glioblastoma) | 2.0 | [1] |

| 'abc1-4' (in-silico) | A549 (Lung) | ~7.1 - 8.0 | [7] |

| 'abc1-4' (in-silico) | A431 (Lung) | ~2.2 - 3.4 | [7] |

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[3] For instance, the presence of an aryl group at the C2 position and a halogen at the C6 position has been associated with increased antiproliferative action.[1] The 6,7-disubstituted pattern, particularly with methoxy or hydroxyl groups, is crucial for potent kinase inhibition.[2][5]

The this compound scaffold represents a promising starting point for the development of novel targeted therapies. The chlorine atom at the 4-position is a key reactive site, allowing for the facile introduction of various amine-containing side chains to generate libraries of 4-anilinoquinazoline derivatives.[1] This enables extensive exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis of diverse libraries: Generating a wide range of derivatives by modifying the substituent at the 4-position.

-

Broad-panel kinase screening: To identify other potential kinase targets and understand the selectivity profile.

-

In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models.

-

ADME/Tox profiling: To assess the drug-like properties and safety of the most promising candidates.

By leveraging the inherent potential of the this compound core, the scientific community can continue to develop innovative and effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Privileged Core in Modern Oncology

An In-depth Technical Guide on 4-Chloroquinazoline-6,7-diol and its Derivatives in Cancer Research

Introduction: The Rise of Quinazolines in Targeted Cancer Therapy

The quinazoline nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] Its structural versatility allows for multi-point modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the successful development and FDA approval of several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers, most notably non-small-cell lung cancer (NSCLC).[1][4][5] These molecules primarily function as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various malignancies.[4][6][7]

This technical guide focuses on the this compound core, a key intermediate and a pharmacophore of significant interest in contemporary cancer research. The 4-chloro substituent serves as a crucial reactive handle for the synthesis of diverse libraries of 4-substituted quinazoline derivatives, while the 6,7-diol moiety plays a pivotal role in anchoring the molecule within the ATP-binding pocket of target kinases.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The primary mechanism by which many quinazoline derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action blocks the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.

The EGFR Signaling Cascade: A Prime Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[8] This initiates a cascade of downstream signaling events, predominantly through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell cycle progression and survival.[9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[9]

Quinazoline-based inhibitors, particularly those with a 4-anilino substitution, are designed to mimic the adenine portion of ATP and occupy the kinase's active site. The 6,7-dihydroxy (or dimethoxy) groups often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, enhancing binding affinity and inhibitory potency.[10]

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives.

Beyond EGFR: Other Kinase Targets

While EGFR is a prominent target, the quinazoline scaffold has demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]

-

PDGFR-β: Platelet-Derived Growth Factor Receptor beta is involved in cell growth, proliferation, and migration.[3]

-

Tubulin Polymerization: Some quinazoline derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[1][5]

Synthesis of 4-Anilinoquinazoline-6,7-diol Derivatives: A Representative Workflow

The synthesis of biologically active 4-anilinoquinazoline-6,7-diol derivatives typically starts from a substituted anthranilic acid and proceeds through the formation of a 4-chloroquinazoline intermediate. The 6,7-hydroxyl groups are often protected as methoxy ethers during the initial steps and deprotected in the final stage.

Caption: General Synthetic Workflow for 4-Anilinoquinazoline-6,7-diol Derivatives.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at 160°C for several hours. Upon cooling, the product precipitates and is collected by filtration.[10]

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline The quinazolinone from the previous step is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[12][13] Excess reagent is removed under vacuum to yield the 4-chloro intermediate.

Step 3: Nucleophilic Aromatic Substitution to Synthesize 4-Anilino-6,7-dimethoxyquinazoline The 4-chloro-6,7-dimethoxyquinazoline is reacted with a desired substituted aniline in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base (e.g., DIPEA) or under microwave irradiation to facilitate the reaction.[3][11]

Step 4: Deprotection to Yield 4-Anilinoquinazoline-6,7-diol The methoxy groups are cleaved using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane) to afford the final diol product.

In Vitro Evaluation of Quinazoline Derivatives

A battery of in vitro assays is crucial to characterize the anticancer activity of newly synthesized quinazoline compounds.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration of the compound required to inhibit cell growth or induce cell death.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the quinazoline derivative for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.

Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: In Vitro EGFR Kinase Assay

-

Reaction Setup: Recombinant human EGFR kinase is incubated with a kinase buffer, a specific substrate (e.g., a synthetic peptide), and ATP in a 96-well plate.

-

Inhibitor Addition: The quinazoline derivative is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form, coupled with a detection system (e.g., fluorescence or luminescence).

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity is determined.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Cancer cells are treated with the quinazoline derivative for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with a PI solution, which intercalates with DNA.

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is analyzed. An accumulation of cells in a particular phase suggests cell cycle arrest.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values for various quinazoline derivatives against different cancer cell lines and kinases, illustrating the potency of this chemical class.

| Compound Class | Target | Cell Line/Kinase | IC₅₀ (µM) | Reference |

| 4-Anilinoquinazoline | EGFR | A549 (NSCLC) | 0.05 - 5.0 | [4][14] |

| 4-Anilinoquinazoline | EGFR | MCF-7 (Breast) | 2.86 - 7.05 | [4][15] |

| 4-Anilinoquinazoline | VEGFR-2 | - | 0.03 - 0.1 | [10][15] |

| Quinazolinone Schiff Base | - | MCF-7 (Breast) | 5.91 - 6.25 | [16] |

| 4-Aminoquinazoline | EGFR | H1975 (NSCLC) | 1.96 - 3.46 | [15] |

Future Perspectives and Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel anticancer agents. The inherent versatility of the quinazoline core allows for the development of inhibitors with improved potency, selectivity, and the ability to overcome drug resistance mechanisms. Future research will likely focus on:

-

Development of Third and Fourth-Generation Inhibitors: Designing compounds that are effective against mutant forms of kinases, such as the T790M and C797S resistance mutations in EGFR.[7]

-

Multi-Targeted Kinase Inhibitors: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously.

-

Conjugation with Other Pharmacophores: Hybridizing the quinazoline core with other bioactive moieties to enhance therapeutic efficacy.[5]

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 12. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Quinazoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the therapeutic potential of quinazoline derivatives, with a primary focus on their application in oncology, particularly as kinase inhibitors. We delve into the synthetic strategies, diverse mechanisms of action, and critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the advancement of next-generation quinazoline-based therapeutics.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Quinazoline, a fusion of a benzene ring and a pyrimidine ring, represents a versatile heterocyclic system that has captivated medicinal chemists for decades.[1][2] Its planar structure and synthetic tractability allow for facile structural modifications, enabling the fine-tuning of its physicochemical properties and biological activities.[1] The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the benzene ring provides a scaffold for various substitutions that can modulate target binding and pharmacokinetic profiles.

Historically, the exploration of quinazoline derivatives began with the isolation of the alkaloid vasicine from Adhatoda vasica.[1][3] However, it was the strategic synthetic exploration of this scaffold that unlocked its vast therapeutic potential, leading to the development of numerous clinically successful drugs.[4][5]

Synthetic Strategies for Quinazoline Derivatives: From Classic Reactions to Modern Innovations

The synthesis of the quinazoline core and its derivatives has been extensively studied, with several established and novel methods available to medicinal chemists.

Classical Synthetic Routes

The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides, remains a fundamental method for preparing 4(3H)-quinazolinones.[6] Other traditional approaches include reactions starting from 2-aminobenzonitriles, 2-aminobenzaldehydes, or isatoic anhydrides.[6][7]

Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly synthetic methods have been developed. These include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[8]

-

Multicomponent reactions (MCRs): MCRs allow for the one-pot synthesis of complex quinazoline derivatives from simple starting materials, enhancing efficiency and atom economy.[7][9]

-

Metal-catalyzed cross-coupling reactions: Palladium- and copper-catalyzed reactions have enabled the introduction of a wide range of substituents onto the quinazoline scaffold, facilitating the exploration of structure-activity relationships.[8]

An example of a modern synthetic approach is the copper-catalyzed synthesis of 4-aminoquinazoline derivatives, which offers high efficiency and broad substrate scope.[2]

Therapeutic Applications of Quinazoline Derivatives: A Multifaceted Pharmacological Profile

Quinazoline derivatives have demonstrated a wide array of therapeutic activities, with oncology being the most prominent area of success.[8][10]

Anticancer Agents

The anticancer activity of quinazoline derivatives is a major focus of research.[11][12] Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[13]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[14] Overexpression or mutation of EGFR is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[11][14] Quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers.[14][15]

Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and subsequently blocking the autophosphorylation and activation of the receptor.[13] This leads to the inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis.[12]

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Generations of EGFR Inhibitors:

-

First-generation (Reversible): Gefitinib and Erlotinib are examples of first-generation EGFR TKIs that reversibly bind to the ATP-binding site.[11][14]

-

Second-generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.[15]

-

Third-generation (Mutant-selective): Osimertinib is designed to target the T790M resistance mutation that often arises after treatment with first- or second-generation inhibitors, while sparing wild-type EGFR.[16]

Beyond EGFR, quinazoline derivatives have been developed to target other kinases implicated in cancer, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow. Vandetanib is a multi-kinase inhibitor that targets both EGFR and VEGFR.[11][16]

-

HER2 (Human Epidermal Growth Factor Receptor 2): Lapatinib is a dual inhibitor of EGFR and HER2, used in the treatment of HER2-positive breast cancer.[13]

-

Aurora Kinases: These are involved in mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.[17]

Some quinazoline derivatives exhibit anticancer activity through mechanisms other than kinase inhibition, such as:

-

Tubulin polymerization inhibition: By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis.[12][17]

-

Induction of apoptosis: Certain quinazolinone derivatives can trigger the mitochondrial apoptotic pathway.[17]

-

DNA intercalation: Some hybrid molecules containing the quinazoline scaffold can intercalate into DNA, leading to DNA damage.[17]

Antimicrobial Agents

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

-

Antibacterial: Quinazolinone derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

-

Antifungal: Certain derivatives have demonstrated efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus.[3][8]

-

Antiviral: Quinazoline-based compounds have been investigated for their activity against various viruses, including influenza and SARS-CoV-2.[10][20]

-

Antimalarial: The quinazoline alkaloid febrifugine and its derivatives have shown potent antimalarial activity.[21]

Cardiovascular and Anti-inflammatory Applications

-

Cardiovascular Diseases: Some quinazoline derivatives, such as prazosin and doxazosin, are α1-adrenoceptor antagonists used to treat hypertension.[22][23] Other derivatives have been investigated for their potential in managing various cardiovascular conditions.[24]

-

Anti-inflammatory Agents: The anti-inflammatory properties of quinazoline derivatives have been documented, with some compounds showing potential for the treatment of inflammatory disorders.[8][10]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system.[25]

Key SAR Insights for EGFR Inhibitors:

-

Position 4: An anilino group at this position is crucial for high-affinity binding to the EGFR kinase domain.[16]

-

Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy groups, generally enhances activity.[26] Bulky substituents at these positions can also be favorable.[26]

-

Linker between the quinazoline core and the anilino group: The nature of the linker can influence the mode of inhibition (reversible vs. irreversible).[16]

Experimental Protocols for Efficacy Evaluation

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a quinazoline derivative against a specific kinase, such as EGFR.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), ATP, and the quinazoline test compound at various concentrations.

-

Compound Dispensing: Serially dilute the test compound and dispense it into the wells of a microtiter plate.

-

Kinase and Substrate Addition: Add the kinase and substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Signal Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Clinical Landscape of Quinazoline-Based Drugs

The clinical success of quinazoline derivatives is evident from the number of FDA-approved drugs and those in various phases of clinical trials.

| Drug Name | Target(s) | Indication | Approval Status |

| Gefitinib | EGFR | Non-Small-Cell Lung Cancer (NSCLC) | Approved |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | Approved |

| Lapatinib | EGFR, HER2 | Breast Cancer | Approved |

| Afatinib | EGFR, HER2 | NSCLC | Approved |

| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer | Approved |

| Dacomitinib | EGFR, HER2 | NSCLC | Approved |

| Osimertinib | EGFR (including T790M) | NSCLC | Approved |

| Cediranib | VEGFR | Ovarian Cancer, NSCLC | Clinical Trials[4] |

| Tandutinib | FLT3, PDGFR, c-Kit | Acute Myeloid Leukemia | Clinical Trials[4] |

| Ispinesib | Kinesin Spindle Protein | Solid Tumors | Clinical Trials[4] |

Future Perspectives and Challenges

The therapeutic potential of quinazoline derivatives is far from exhausted. Future research will likely focus on:

-

Overcoming Drug Resistance: A major challenge in cancer therapy is the development of drug resistance.[13] Designing novel quinazoline derivatives that can overcome resistance mechanisms, such as the C797S mutation in EGFR, is a key area of research.[15]

-

Targeting Novel Pathways: Exploring the activity of quinazoline derivatives against new and emerging therapeutic targets will broaden their applicability.

-

Improving Selectivity and Safety Profiles: Enhancing the selectivity of these compounds for their intended targets over other proteins will help to minimize off-target effects and improve their safety profiles.[13]

-

Combination Therapies: Investigating the synergistic effects of quinazoline derivatives with other therapeutic agents is a promising strategy to enhance efficacy and combat resistance.[12]

Conclusion

Quinazoline derivatives represent a highly successful and versatile class of therapeutic agents, with a significant impact on the treatment of cancer and a growing potential in other disease areas. Their favorable physicochemical properties, synthetic accessibility, and ability to be tailored for specific biological targets ensure that the quinazoline scaffold will remain a cornerstone of drug discovery and development for the foreseeable future. Continued innovation in synthetic chemistry, coupled with a deeper understanding of disease biology, will undoubtedly lead to the emergence of new and improved quinazoline-based therapies.

References

- 1. ijirt.org [ijirt.org]

- 2. scispace.com [scispace.com]

- 3. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 4. ijpba.info [ijpba.info]

- 5. researchgate.net [researchgate.net]

- 6. actascientific.com [actascientific.com]

- 7. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 10. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinazolinone Derivatives as a Potential Class of Compounds in Malaria Drug Discovery [wisdomlib.org]

- 22. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medicalresearchjournal.org [medicalresearchjournal.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloroquinazoline-6,7-diol

Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloroquinazoline-6,7-diol, a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The synthetic strategy detailed herein is a robust, multi-step process designed for clarity, reproducibility, and scalability in a research setting. We will proceed via the synthesis of the stable intermediate, 4-chloro-6,7-dimethoxyquinazoline, followed by a carefully controlled demethylation to yield the target diol. This guide emphasizes the chemical rationale behind procedural choices, provides detailed step-by-step protocols, and includes troubleshooting guidance to empower researchers in drug discovery and medicinal chemistry.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively approached through a three-stage process. This strategy is predicated on the use of readily available starting materials and the formation of a stable, easily purified methoxy-protected intermediate. The hydroxyl groups are introduced in the final step to avoid potential side reactions during the aggressive chlorination stage.

The chosen pathway is as follows:

-

Cyclization: Formation of the quinazolinone core by reacting 4,5-dimethoxy-2-aminobenzoic acid with a formylating agent to produce 6,7-dimethoxyquinazolin-4(3H)-one.

-

Chlorination: Conversion of the quinazolinone to the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, using a potent chlorinating agent.

-

Demethylation: Cleavage of the two methyl ether groups to furnish the final product, this compound.

This strategic sequencing ensures high yields and purity at each stage, which is critical for downstream applications.

Caption: High-level overview of the three-stage synthetic pathway.

Part I: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

Principle and Rationale

The formation of the quinazolinone ring system is a cornerstone of this synthesis. The reaction proceeds via a condensation reaction between 4,5-dimethoxy-2-aminobenzoic acid and formamidine acetate.[1] Formamidine acetate serves as a convenient and effective source of the C2-N3 unit of the quinazoline ring. The reaction is typically carried out in a high-boiling polar solvent like absolute ethanol to facilitate the removal of water and drive the cyclization to completion.[1]

Experimental Protocol

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[1]

-

Add 100 mL of absolute ethanol to the flask.

-

Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid and adjust the pH to approximately 7-8.

-

Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold water.

-

Dry the collected gray solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Reagents and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 4,5-Dimethoxy-2-aminobenzoic Acid | 197.19 | 8.0 g | 0.04 | Starting Material |

| Formamidine Acetate | 104.11 | 8.4 g | 0.08 | Cyclizing Agent |

| Absolute Ethanol | 46.07 | 100 mL | - | Solvent |

| Saturated NaHCO₃ Solution | - | 50 mL | - | Neutralization |

| Expected Product | 6,7-Dimethoxyquinazolin-4(3H)-one | |||

| Yield | 206.20 | ~7.3 g (87%)[1] | 0.035 |

Part II: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Principle and Rationale

The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical activation step. This transformation is an example of converting a lactam to a chloro-substituted heterocycle, which dramatically increases its reactivity towards nucleophilic substitution. While several chlorinating agents like phosphorus oxychloride (POCl₃) can be used, thionyl chloride (SOCl₂) often provides superior yields and a cleaner reaction profile for this substrate.[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is added to form the Vilsmeier reagent in situ, which is the active chlorinating species.

Safety Note: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Experimental Protocol

Caption: Detailed workflow for the chlorination of the quinazolinone intermediate.

-

In a dry 500 mL round-bottom flask, place 6,7-dimethoxyquinazolin-4-one (6.44 g, 0.031 mol).[1]

-

In a chemical fume hood, carefully add thionyl chloride (190 mL) followed by 3 drops of N,N-dimethylformamide (DMF).

-

Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 5 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure. A co-evaporation step with toluene (2 x 50 mL) can help remove the last traces.[3]

-

The resulting yellow solid should be handled with care. Slowly and portion-wise, add the solid to a beaker containing 100 mL of ice water, stirring continuously with a glass rod.

-

Neutralize the acidic solution by slowly adding dilute aqueous ammonia until the pH reaches approximately 7.

-

Collect the resulting light yellow precipitate by vacuum filtration and wash it with cold water.

-

Dry the solid under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.

Reagents and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 6,7-Dimethoxyquinazolin-4-one | 206.20 | 6.44 g | 0.031 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 190 mL | ~2.6 | Chlorinating Agent/Solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 3 drops | catalytic | Catalyst |

| Dilute Aqueous Ammonia | - | As needed | - | Neutralization |

| Expected Product | 4-Chloro-6,7-dimethoxyquinazoline | |||

| Yield | 224.64 | ~6.51 g (93%)[1] | 0.029 |

Part III: Synthesis of this compound

Principle and Rationale

The final step is the cleavage of the two aryl methyl ether bonds to unmask the diol functionality. This is a challenging transformation due to the potential for the demethylating agent to react with the chloro-substituent or the quinazoline nitrogen atoms. Boron tribromide (BBr₃) is a powerful and effective Lewis acid for this purpose. It coordinates to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, releasing the free phenol. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane (DCM) to control its high reactivity.

Safety Note: Boron tribromide is extremely corrosive, toxic, and reacts violently with moisture. It must be handled in a dry atmosphere (e.g., under nitrogen or argon) in a well-ventilated fume hood. All glassware must be rigorously flame-dried before use.

Experimental Protocol

-

Flame-dry a 250 mL round-bottom flask under a stream of dry nitrogen and allow it to cool to room temperature.

-

Add 4-chloro-6,7-dimethoxyquinazoline (4.5 g, 0.02 mol) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM).

-

Cool the stirred suspension to 0°C using an ice bath.

-

Slowly add a 1.0 M solution of boron tribromide in DCM (50 mL, 0.05 mol, 2.5 equivalents) via a dropping funnel or syringe over 30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL). This will react with the excess BBr₃.

-

Add 50 mL of water and stir the mixture vigorously for 30 minutes.

-

The product may precipitate. If so, collect the solid by vacuum filtration. If it remains in the organic layer, separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to obtain pure this compound.

Reagents and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 4-Chloro-6,7-dimethoxyquinazoline | 224.64 | 4.5 g | 0.02 | Starting Material |

| Boron Tribromide (1.0M in DCM) | 250.52 | 50 mL | 0.05 | Demethylating Agent |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Methanol | 32.04 | 20 mL | - | Quenching Agent |

| Expected Product | This compound | |||

| Yield | 196.59 | Variable (60-80%) | ~0.014 |

Troubleshooting and Optimization

| Problem | Step | Probable Cause(s) | Suggested Solution(s) |

| Low Yield in Cyclization | Part I | Incomplete reaction; impure starting materials. | Extend reflux time and monitor by TLC. Ensure 4,5-dimethoxy-2-aminobenzoic acid is pure. |

| Reaction Stalls during Chlorination | Part II | Moisture in the reaction; insufficient DMF catalyst. | Ensure all glassware is oven-dried and use anhydrous SOCl₂. Add an extra drop of DMF if needed. |

| Product Hydrolyzes during Workup | Part II | The 4-chloro group is susceptible to hydrolysis. | Pour the reaction mixture onto ice and perform the neutralization and filtration steps quickly at low temperature. |

| Incomplete Demethylation | Part III | Insufficient BBr₃; short reaction time. | Increase the equivalents of BBr₃ to 3.0. Allow the reaction to proceed for up to 24 hours at room temperature. |

| Complex Mixture after Demethylation | Part III | Reaction too vigorous; side reactions. | Maintain a low temperature (0°C or -78°C) during BBr₃ addition. Ensure a completely inert atmosphere. |

References

Application Note & Protocol: Purification Strategies for 4-Chloroquinazoline-6,7-diol

Abstract

4-Chloroquinazoline-6,7-diol is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including targeted cancer therapeutics. The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, drawing upon established methodologies for structurally related quinazoline derivatives. While specific protocols for this diol are not extensively published, this guide synthesizes field-proven insights and analogous procedures to offer robust purification strategies. We will explore recrystallization and column chromatography techniques, detailing the underlying principles and providing step-by-step protocols.

Introduction: The Critical Role of Purity

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 4-Chloroquinazoline derivatives are particularly valuable as they serve as versatile precursors for introducing various functionalities at the C4 position through nucleophilic aromatic substitution.[1] The 6,7-diol substitution pattern is a key feature in compounds designed to interact with specific biological targets.

Impurities in the this compound starting material can lead to the formation of difficult-to-remove side products in subsequent synthetic steps, complicating downstream processing and potentially introducing toxic components into the final drug substance. Common impurities may include the unreacted starting material, 6,7-dihydroxy-3,4-dihydroquinazolin-4-one, and by-products from the chlorination reaction. Therefore, a robust and validated purification protocol is essential for ensuring the quality and consistency of the synthetic process.

Overview of Purification Strategies

The choice of purification method for this compound will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The two most common and effective methods for compounds of this class are recrystallization and silica gel column chromatography.

Caption: General purification workflow for this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly effective at removing small amounts of impurities. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

Rationale and Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinazoline derivatives, a range of polar and non-polar solvents can be effective. Given the diol functionality, polar solvents are likely to be more suitable. A solvent screen is highly recommended to identify the optimal conditions.

Table 1: Suggested Solvents for Recrystallization Screening

| Solvent System | Rationale | Expected Outcome |

| Ethyl Acetate | Often a good starting point for moderately polar compounds.[2] | May provide good crystals upon cooling. |

| Isopropanol | Used in the synthesis of related quinazoline intermediates.[2] | Can be effective for removing non-polar impurities. |

| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization.[3] | Allows for fine-tuning of solubility. |

| Acetonitrile | A polar aprotic solvent that can offer different selectivity. | May be suitable if other solvents fail. |

Step-by-Step Protocol for Recrystallization

-

Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid is fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Silica Gel Column Chromatography

For a higher degree of purification and for separating compounds with similar polarities, silica gel column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Principle and Mobile Phase Selection

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent or a mixture of solvents.[4] The separation is based on the polarity of the compounds; more polar compounds will adhere more strongly to the silica gel and elute later. The selection of the mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system.

Table 2: Recommended Mobile Phase Systems for TLC and Column Chromatography

| Mobile Phase System | Ratio (v/v) | Rationale |

| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | A common starting point for many organic compounds.[4] |

| Dichloromethane / Methanol | 99:1 to 9:1 | Offers a more polar mobile phase for more polar compounds.[5] |